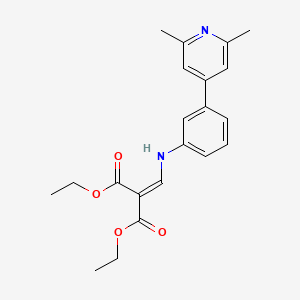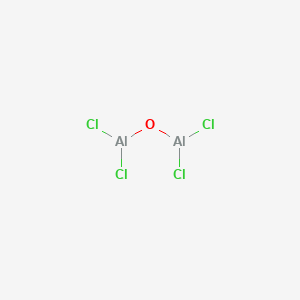
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride is a chemical compound with the molecular formula C5H8ClNO3. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of an ethanimidoyl chloride group attached to an ethoxycarbonyl group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
CH3C(NH)Cl+ClCOOEt→CH3C(NHCOOEt)Cl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of ethanimidoyl and ethoxycarbonyl derivatives.
Condensation Reactions: It can react with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Reagents: Amines are commonly used in condensation reactions to form urea derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted ethanimidoyl derivatives can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of ethanimidoyl and ethoxycarbonyl derivatives.
Condensation Products: Urea derivatives are formed when reacting with amines.
科学的研究の応用
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Research: The compound is used in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The ethoxycarbonyl group can stabilize the intermediate formed during the reaction, facilitating the formation of the desired product.
類似化合物との比較
Similar Compounds
Ethyl chloroformate: Similar in structure but lacks the ethanimidoyl group.
N-((Ethoxycarbonyl)oxy)ethanimidoyl bromide: Similar but with a bromide group instead of chloride.
N-((Methoxycarbonyl)oxy)ethanimidoyl chloride: Similar but with a methoxycarbonyl group instead of ethoxycarbonyl.
Uniqueness
N-((Ethoxycarbonyl)oxy)ethanimidoyl chloride is unique due to its combination of the ethanimidoyl and ethoxycarbonyl groups, which confer specific reactivity and stability properties. This makes it a valuable intermediate in various chemical synthesis processes.
特性
CAS番号 |
127080-01-7 |
|---|---|
分子式 |
C5H8ClNO3 |
分子量 |
165.57 g/mol |
IUPAC名 |
[(Z)-1-chloroethylideneamino] ethyl carbonate |
InChI |
InChI=1S/C5H8ClNO3/c1-3-9-5(8)10-7-4(2)6/h3H2,1-2H3/b7-4- |
InChIキー |
QAMONYHPYGTACP-DAXSKMNVSA-N |
異性体SMILES |
CCOC(=O)O/N=C(/C)\Cl |
正規SMILES |
CCOC(=O)ON=C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)












